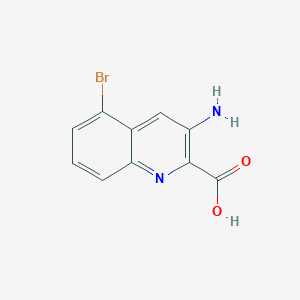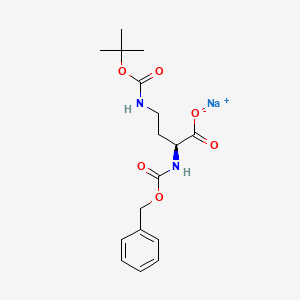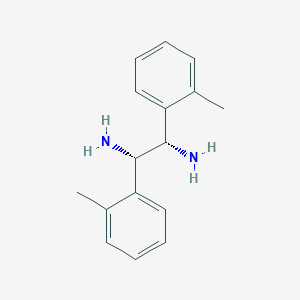
3,6-Dichloroisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloroisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H5Cl2NO2. It is a derivative of isoquinoline, featuring two chlorine atoms at the 3rd and 6th positions and a carboxylic acid group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloroisoquinoline-4-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Isoquinoline derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
3,6-Dichloroisoquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloroisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and carboxylic acid group play crucial roles in binding interactions and the overall pharmacophore of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloroquinoline-3-carboxylic acid: Similar structure but with different positions of chlorine atoms and carboxylic acid group.
3,6-Dichloropyridazine-4-carboxylic acid: Similar structure but with a pyridazine ring instead of an isoquinoline ring.
Uniqueness
3,6-Dichloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C10H5Cl2NO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
3,6-dichloroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-1-5-4-13-9(12)8(10(14)15)7(5)3-6/h1-4H,(H,14,15) |
Clave InChI |
CVLCEIWUWZZRQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C(=C2C=C1Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)










![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)

